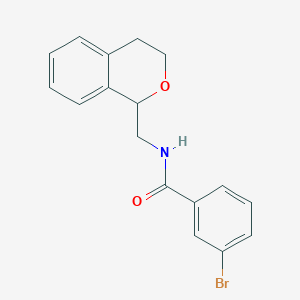

![molecular formula C21H16Cl2N2O5 B11628160 (5Z)-5-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11628160.png)

(5Z)-5-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5Z)-5-[3,5-Dichlor-4-(Prop-2-en-1-yloxy)benzyliden]-1-(4-Methoxyphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen Bereichen bekannt ist. Diese Verbindung weist einen Pyrimidinkern mit mehreren Substituenten auf, darunter Dichlorbenzyliden- und Methoxyphenylgruppen, die zu ihren besonderen chemischen Eigenschaften beitragen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5Z)-5-[3,5-Dichlor-4-(Prop-2-en-1-yloxy)benzyliden]-1-(4-Methoxyphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz ist die Kondensationsreaktion zwischen einem Pyrimidinderivat und einer Benzylidenverbindung unter kontrollierten Bedingungen. Die Reaktion erfordert oft die Verwendung von Katalysatoren und Lösungsmitteln, um die Bildung des gewünschten Produkts zu ermöglichen.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung große Batch-Reaktionen mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um das Endprodukt zu isolieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3,5-DICHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the dichlorophenyl intermediate: This involves the chlorination of a phenyl ring to introduce the dichloro groups.

Alkylation: The dichlorophenyl intermediate is then alkylated with prop-2-en-1-ol to form the prop-2-en-1-yloxy derivative.

Condensation: The prop-2-en-1-yloxy derivative is condensed with a methoxyphenyl diazinane trione under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5Z)-5-[3,5-Dichlor-4-(Prop-2-en-1-yloxy)benzyliden]-1-(4-Methoxyphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die ihre chemischen Eigenschaften möglicherweise verändern.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was zur Bildung neuer Derivate führt.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen ein oder mehrere Substituenten durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, pH-Werte und die Verwendung geeigneter Lösungsmittel.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Derivate mit höherer Oxidationsstufe ergeben, während Substitutionsreaktionen eine Vielzahl substituierter Pyrimidinverbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

(5Z)-5-[3,5-Dichlor-4-(Prop-2-en-1-yloxy)benzyliden]-1-(4-Methoxyphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Die biologische Aktivität der Verbindung wird auf potenzielle therapeutische Anwendungen untersucht.

Medizin: Forschungen untersuchen sein Potenzial als Wirkstoffkandidat zur Behandlung verschiedener Krankheiten.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-5-[3,5-Dichlor-4-(Prop-2-en-1-yloxy)benzyliden]-1-(4-Methoxyphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Ziele und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of (5Z)-5-{[3,5-DICHLORO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The dichlorophenyl and methoxyphenyl groups may interact with hydrophobic pockets in proteins, while the diazinane trione moiety could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-(4-Fluorphenyl)piperazin: Eine Verbindung mit ähnlichen Strukturmerkmalen, die in verschiedenen chemischen und biologischen Studien verwendet wird.

Disilan-verbrückte Architekturen: Organosiliziumverbindungen mit einzigartigen elektronischen Eigenschaften und Anwendungen in der Materialwissenschaft.

Einzigartigkeit

(5Z)-5-[3,5-Dichlor-4-(Prop-2-en-1-yloxy)benzyliden]-1-(4-Methoxyphenyl)pyrimidin-2,4,6(1H,3H,5H)-trion zeichnet sich durch seine spezifischen Substituenten und die daraus resultierenden chemischen Eigenschaften aus.

Eigenschaften

Molekularformel |

C21H16Cl2N2O5 |

|---|---|

Molekulargewicht |

447.3 g/mol |

IUPAC-Name |

(5Z)-5-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C21H16Cl2N2O5/c1-3-8-30-18-16(22)10-12(11-17(18)23)9-15-19(26)24-21(28)25(20(15)27)13-4-6-14(29-2)7-5-13/h3-7,9-11H,1,8H2,2H3,(H,24,26,28)/b15-9- |

InChI-Schlüssel |

NFDNJDNCPYIOQI-DHDCSXOGSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OCC=C)Cl)/C(=O)NC2=O |

Kanonische SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC=C)Cl)C(=O)NC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11628083.png)

![1-Benzyl-1-[(4-tert-butylphenyl)methyl]-3-phenylthiourea](/img/structure/B11628105.png)

![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11628108.png)

![2-(4-chlorophenyl)-3-[3-(4-methoxyphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11628115.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628118.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628126.png)

![Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate](/img/structure/B11628131.png)

![(3Z)-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11628147.png)

![10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone](/img/structure/B11628152.png)

![4-[(2E)-2-(5-cyano-6-hydroxy-4-methyl-2-oxopyridin-3(2H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11628158.png)

![3-((5Z)-5-{1-[2-(3-Bromoanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11628159.png)